molecular formula C24H17NO B12753048 7H-Indeno(2,1-c)quinolin-7-one, 3-methyl-6-(4-methylphenyl)- CAS No. 125811-77-0

7H-Indeno(2,1-c)quinolin-7-one, 3-methyl-6-(4-methylphenyl)-

Cat. No.: B12753048
CAS No.: 125811-77-0
M. Wt: 335.4 g/mol
InChI Key: GCWHMYNGWAFSOD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 3-methyl-6-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

7H-Indeno(2,1-c)quinolin-7-one, 3-methyl-6-(4-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 3-methyl-6-(4-methylphenyl)- involves interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Indeno(2,1-c)quinolin-7-one, 3-methyl-6-(4-methylphenyl)- is unique due to its specific structural features and the presence of both indeno and quinoline moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

125811-77-0

Molecular Formula

C24H17NO

Molecular Weight

335.4 g/mol

IUPAC Name

3-methyl-6-(4-methylphenyl)indeno[2,1-c]quinolin-7-one

InChI

InChI=1S/C24H17NO/c1-14-7-10-16(11-8-14)23-22-21(17-5-3-4-6-18(17)24(22)26)19-12-9-15(2)13-20(19)25-23/h3-13H,1-2H3

InChI Key

GCWHMYNGWAFSOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C)C4=C2C(=O)C5=CC=CC=C54

Origin of Product

United States

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